molecular formula C16H16N4O2 B12170672 Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12170672
M. Wt: 296.32 g/mol
InChI Key: HTFKYZPABAYWCK-UHFFFAOYSA-N
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Description

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidine ring substituted at the 3-position with a [1,2,4]triazolo[4,3-a]pyridine moiety.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

furan-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H16N4O2/c21-16(13-6-4-10-22-13)19-8-3-5-12(11-19)15-18-17-14-7-1-2-9-20(14)15/h1-2,4,6-7,9-10,12H,3,5,8,11H2

InChI Key

HTFKYZPABAYWCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step reactions. One common route includes the formation of the triazolopyridine core followed by the introduction of the furan and piperidine rings. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazolopyridine moiety can lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on the target, modulating its activity. The furan and piperidine rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridine Core

Key structural analogs differ in substituents at the 6-position of the triazolo-pyridine ring, which influence physicochemical and biological properties. Representative examples include:

Compound ID Substituent (R) Melting Point (°C) Molecular Weight (g/mol) Purity (%) Key Synthetic Steps Reference
Compound 35 Cl 158–160 408.9 97.0 Coupling with LiOH, HBTU, silica gel
Compound 49 CH₃ 145–147 389.0 98.6 Grignard reaction, Fe(acac)₃ catalysis
Compound 39 F Not reported ~393.3 Not reported LiOH-mediated hydrolysis, coupling
Compound 48 CN Not reported ~410.3 Not reported Cyanation via Zn(CN)₂/Pd catalysis
Compound 42 OCH₂CH₃ 110–112 ~444.4 Not reported Similar to Compound 39

Key Observations :

  • Compound 35 (Cl) exhibits a higher melting point (158–160°C) compared to methyl-substituted analogs, suggesting stronger intermolecular forces .
  • Methyl (CH₃) and Ethoxy (OCH₂CH₃) Groups : Reduce polarity and may improve metabolic stability. Compound 49 (CH₃) demonstrates high purity (98.6%) and moderate melting point (145–147°C), indicative of favorable synthetic scalability .

Biological Activity

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

CXHYNZOA\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}\text{O}_{\text{A}}

Where:

  • Furan moiety contributes to its aromatic properties.
  • Triazole ring is known for its biological activities, particularly as an anti-inflammatory and antimicrobial agent.
  • Piperidine enhances the compound's interaction with biological targets due to its basic nitrogen.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit notable antimicrobial properties. For instance, a series of compounds were evaluated against Plasmodium falciparum, with some showing IC50 values as low as 2.24 µM, indicating strong antimalarial activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of the RORγt transcription factor. A derivative exhibited an IC50 value of 41 nM in reporter gene assays, suggesting potent activity against inflammatory pathways associated with autoimmune diseases like psoriasis .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of various derivatives. For instance, compound 5a showed selective inhibition of IL-17A production in human whole blood with an IC50 value of 130 nM. This indicates potential therapeutic applications in treating conditions characterized by Th17 cell activation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole and piperidine moieties significantly influence biological activity:

Modification Effect on Activity IC50 (nM)
Unsubstituted TriazoleHigh activity41
Methyl substitution on PiperidineReduced activityN/A
Replacement with other heterocyclesVariable effectsN/A

This table summarizes findings from SAR studies that highlight how specific structural features contribute to the overall potency and selectivity of the compounds.

Case Studies

  • In Vivo Efficacy : In a mouse model induced with IL-18/23 cytokines, compound 5a demonstrated dose-dependent inhibition of IL-17A production. Oral administration prior to cytokine injection resulted in significant reductions in inflammatory markers, showcasing its therapeutic potential in vivo .
  • Metabolic Stability : The metabolic stability of various derivatives was assessed using human liver microsomes. Compound 3a showed improved stability compared to others, which is critical for developing viable therapeutic agents .

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